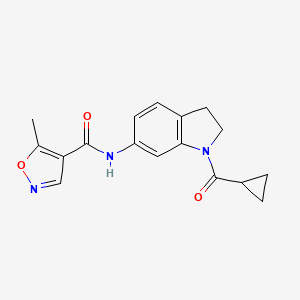![molecular formula C14H15Cl2NO2 B2413360 [4-(2,3-Dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411279-48-4](/img/structure/B2413360.png)
[4-(2,3-Dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2,3-Dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone is a synthetic organic compound that features a piperidine ring substituted with a dichlorophenyl group and an oxirane (epoxide) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,3-Dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone typically involves the reaction of 2,3-dichlorobenzyl chloride with piperidine to form 4-(2,3-dichlorophenyl)piperidine. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[4-(2,3-Dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring typically yields diols, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(2,3-Dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of epoxide-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of epoxides with enzymes and other biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of polymers and other materials. Its reactivity allows for the modification of polymer properties, enhancing their performance in various applications.
Mecanismo De Acción
The mechanism of action of [4-(2,3-Dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The epoxide moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
[4-(2,3-Dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone: shares similarities with other epoxide-containing compounds such as styrene oxide and epichlorohydrin.
Piperidine derivatives: like 4-(2,3-dichlorophenyl)piperidine are also structurally related.
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring, a dichlorophenyl group, and an epoxide moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
[4-(2,3-dichlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO2/c15-11-3-1-2-10(13(11)16)9-4-6-17(7-5-9)14(18)12-8-19-12/h1-3,9,12H,4-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKZJQQPWHQOEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=C(C(=CC=C2)Cl)Cl)C(=O)C3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE](/img/structure/B2413281.png)



![7-(3-chloro-4-methylphenyl)-N-(3-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2413287.png)
![Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2413289.png)
![2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2413290.png)

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2413294.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2413297.png)
